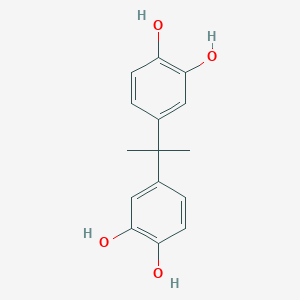

4,4'-(Propane-2,2-diyl)di(benzene-1,2-diol)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,4'-(Propane-2,2-diyl)di(benzene-1,2-diol), also known as bisphenol A (BPA), is a chemical compound widely used in the production of plastics, epoxy resins, and thermal paper. Despite its widespread use, BPA has been a topic of controversy due to its potential adverse health effects.

Mecanismo De Acción

BPA works by binding to estrogen receptors in the body, mimicking the effects of estrogen. This can lead to disruptions in the endocrine system, which regulates hormone production and other bodily functions. BPA has also been shown to affect gene expression and alter the function of certain enzymes in the body.

Efectos Bioquímicos Y Fisiológicos

BPA has been linked to a variety of biochemical and physiological effects, including reproductive abnormalities, developmental delays, and metabolic disorders. Studies have shown that BPA exposure can alter the expression of genes involved in cellular metabolism, leading to changes in glucose and lipid metabolism. BPA has also been shown to disrupt the function of insulin-producing cells in the pancreas, leading to an increased risk of diabetes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BPA is widely used in laboratory experiments due to its ability to mimic the effects of estrogen. This makes it a valuable tool for studying the endocrine system and reproductive health. However, BPA has also been shown to have non-specific effects on cellular function, which can make it difficult to interpret experimental results.

Direcciones Futuras

There are many avenues for future research on BPA. One area of focus is the development of alternative materials to replace BPA in the production of plastics and other materials. Another area of research is the identification of biomarkers that can be used to assess BPA exposure and its health effects. Additionally, further studies are needed to understand the long-term health effects of BPA exposure and to develop strategies for reducing exposure in the general population.

Conclusion

BPA is a widely used chemical compound that has been the subject of extensive scientific research due to its potential health effects. Studies have shown that BPA can mimic the effects of estrogen in the body, leading to concerns about its impact on reproductive health and other bodily functions. While BPA is a valuable tool for laboratory experiments, its non-specific effects on cellular function can make it difficult to interpret experimental results. Future research is needed to better understand the health effects of BPA exposure and to develop strategies for reducing exposure in the general population.

Métodos De Síntesis

BPA is synthesized through the condensation reaction between acetone and phenol. The reaction is catalyzed by an acid catalyst, typically hydrochloric acid. The resulting product is a white crystalline solid that is soluble in organic solvents and water.

Aplicaciones Científicas De Investigación

BPA has been extensively studied in scientific research due to its potential health effects. Studies have shown that BPA can mimic the effects of estrogen in the body, leading to concerns about its impact on reproductive health. Research has also linked BPA exposure to an increased risk of obesity, diabetes, and cardiovascular disease.

Propiedades

Número CAS |

18811-78-4 |

|---|---|

Nombre del producto |

4,4'-(Propane-2,2-diyl)di(benzene-1,2-diol) |

Fórmula molecular |

C15H16O4 |

Peso molecular |

260.28 g/mol |

Nombre IUPAC |

4-[2-(3,4-dihydroxyphenyl)propan-2-yl]benzene-1,2-diol |

InChI |

InChI=1S/C15H16O4/c1-15(2,9-3-5-11(16)13(18)7-9)10-4-6-12(17)14(19)8-10/h3-8,16-19H,1-2H3 |

Clave InChI |

VZHGHOOLQWRHIG-UHFFFAOYSA-N |

SMILES |

CC(C)(C1=CC(=C(C=C1)O)O)C2=CC(=C(C=C2)O)O |

SMILES canónico |

CC(C)(C1=CC(=C(C=C1)O)O)C2=CC(=C(C=C2)O)O |

Sinónimos |

4,4''-ISOPROPYLIDENEDICATECHOL |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)

![Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-](/img/structure/B96239.png)